N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide, also known as MRS1477, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of tetrazole-based compounds and has been synthesized using a specific method that involves several steps.
Scientific Research Applications
Photodynamic Therapy Applications
- A study highlights the synthesis and characterization of new compounds with potential for photodynamic therapy applications. These compounds, including derivatives similar to the chemical structure of interest, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic Activity
- A series of compounds were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. Although not directly mentioning N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide, this research contributes to understanding the chemical framework's potential in developing antidiabetic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Molecular Docking and Structure Analysis
- Docking studies and crystal structure analysis of tetrazole derivatives, including compounds with similar sulfonamide functionalities, were conducted to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. This research aids in the design of COX-2 inhibitors with potential therapeutic benefits (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Alzheimer's Disease Treatment
- The development of compounds for selectively inhibiting histone deacetylase 6 (HDAC6) is discussed, with findings indicating potential treatment avenues for Alzheimer's disease. Such research underscores the chemical structure's utility in designing neuroprotective drugs (Lee et al., 2018).
Serotonin Receptor Antagonism
- Research into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides explored their efficacy as potent and selective 5-HT(1B/1D) antagonists, illustrating the compound's relevance in developing treatments for conditions modulated by serotonin receptors (Liao et al., 2000).
Chemokine Receptor Antagonism
- A study on indazole arylsulfonamides as human CCR4 antagonists presents the synthesis and examination of compounds, including those bearing methoxy groups, for their potency as CCR4 antagonists. This highlights the sulfonamide derivatives' potential in treating diseases mediated by the CCR4 pathway (Procopiou et al., 2013).
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
It’s worth noting that tetrazoles can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This property allows them to interact with various biological targets, leading to a wide range of biological properties .
Biochemical Pathways
Tetrazole derivatives are known to affect a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Pharmacokinetics
It’s known that tetrazole derivatives obey all five rules with good bioavailability . This suggests that they are well-absorbed and distributed throughout the body, metabolized efficiently, and excreted appropriately.
Result of Action
Tetrazole derivatives have been shown to exhibit a broad range of biological effects, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Action Environment
It’s worth noting that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action may be influenced by the electrostatic environment within the body.
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)27(2,24)25/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYRWOPDQTYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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